Cas no 2738254-05-0 (3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide)

3-(Benzyloxy)-N'-hydroxycyclobutanecarboximidamide is a cyclobutane-derived carboximidamide compound featuring a benzyloxy substituent and a hydroxyimino functional group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of heterocycles and pharmacologically active molecules. The benzyloxy group enhances solubility in organic solvents, facilitating further derivatization, while the hydroxyimino moiety offers versatility as a chelating agent or precursor to amidines. Its rigid cyclobutane core contributes to steric constraints, enabling controlled stereoselective reactions. This compound is of interest in medicinal chemistry for its potential as a building block in drug discovery, particularly for targeting enzyme inhibition or metal coordination applications.
3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide structure
2738254-05-0 structure
Product name:3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide
CAS No:2738254-05-0
MF:C12H16N2O2
MW:220.27
CID:5095351

3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide Chemical and Physical Properties

Names and Identifiers

    • Cyclobutanecarboximidamide, N-hydroxy-3-(phenylmethoxy)-
    • 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide
    • Inchi: 1S/C12H16N2O2/c13-12(14-15)10-6-11(7-10)16-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H2,13,14)
    • InChI Key: GHIYSNCLGTZNGL-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC=C1)COC1CC(C(NO)=N)C1

3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
LS-12442-1G
(Z)-3-(benzyloxy)-N’-hydroxycyclobutane-1-carboximidamide
2738254-05-0 >95%
1g
£397.00 2025-02-08

Additional information on 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide

Comprehensive Overview of 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide (CAS No. 2738254-05-0)

3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide (CAS No. 2738254-05-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound, often referred to by its abbreviated name 3-BHC, belongs to the class of cyclobutanecarboximidamide derivatives, which are increasingly studied for their role in drug discovery and development. Researchers are particularly interested in its hydroxylamine and benzyl ether functional groups, which contribute to its reactivity and versatility in synthetic chemistry.

The molecular structure of 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide features a cyclobutane ring, a four-membered carbon ring known for its strain and reactivity. This strain makes the compound a valuable intermediate in the synthesis of more complex molecules, particularly in the development of small-molecule inhibitors and enzyme modulators. The presence of the benzyloxy group enhances its solubility in organic solvents, while the N'-hydroxycarboximidamide moiety provides a site for further chemical modifications, making it a versatile building block in medicinal chemistry.

In recent years, the demand for 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide has surged due to its potential applications in cancer research and inflammatory disease studies. Its ability to act as a metal chelator has also sparked interest in its use for designing antioxidant agents. With the growing focus on precision medicine and targeted therapies, this compound is being explored for its role in modulating specific biological pathways, such as those involving nitric oxide synthase (NOS) and histone deacetylases (HDACs).

From a synthetic perspective, CAS No. 2738254-05-0 is often synthesized through multi-step organic reactions, including nucleophilic substitution and reductive amination. Its purity and stability are critical for research applications, and advanced analytical techniques like HPLC and NMR spectroscopy are employed to ensure quality control. The compound’s logP value and hydrogen bonding capacity are also key parameters evaluated during drug design, as they influence its bioavailability and pharmacokinetic properties.

As the scientific community continues to explore 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide, its potential extends beyond traditional pharmaceuticals. For instance, it is being investigated in agrochemical research for developing novel plant growth regulators and pest control agents. Additionally, its role in material science, particularly in the synthesis of functional polymers, highlights its interdisciplinary relevance. With the rise of AI-driven drug discovery, computational models are increasingly used to predict the compound’s interactions with biological targets, further accelerating its research applications.

For researchers and industry professionals, understanding the safety profile of 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide is essential. While it is not classified as a hazardous material, standard laboratory precautions should be followed during handling. Its storage conditions typically recommend a cool, dry environment to maintain stability. As the compound gains traction in high-throughput screening and combinatorial chemistry, its commercial availability from specialized suppliers has expanded, making it more accessible for global research initiatives.

In summary, 3-(benzyloxy)-N'-hydroxycyclobutanecarboximidamide (CAS No. 2738254-05-0) represents a promising candidate in modern chemical and biomedical research. Its unique structural features, combined with its broad applicability, position it as a valuable tool for scientists exploring new therapeutic avenues and innovative materials. As advancements in green chemistry and sustainable synthesis evolve, this compound is likely to play an even greater role in addressing contemporary scientific challenges.

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